molecular formula C11H10N2O4S2 B2363249 (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 32729-74-1

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2363249
CAS No.: 32729-74-1
M. Wt: 298.33
InChI Key: OVLKACDWJNGFOC-YVMONPNESA-N
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Description

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to yield the desired thiazolidinone derivative . The reaction is usually carried out in refluxing ethanol with an acidic catalyst to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves the reduction of the nitro group to reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to the inhibition of essential cellular processes and ultimately causing cell death . The compound’s thiazolidinone ring also contributes to its antimicrobial activity by interacting with bacterial enzymes and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially improves its bioavailability and antimicrobial efficacy compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLKACDWJNGFOC-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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